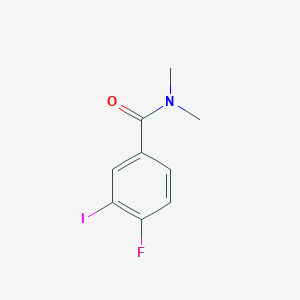

4-Fluoro-3-iodo-N,N-dimethylbenzamide

描述

4-Fluoro-3-iodo-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H9FINO and its molecular weight is 293.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Fluoro-3-iodo-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

- IUPAC Name : this compound

- CAS Number : 1369790-97-5

- Molecular Formula : C10H10F I N O

- Molecular Weight : 293.1 g/mol

Synthesis

The synthesis of this compound typically involves the introduction of fluorine and iodine atoms onto a benzamide backbone. Various synthetic routes have been explored, including:

- Halogenation Reactions : Utilizing reagents such as iodine monochloride and fluorinating agents.

- Amidation : The final step often involves the reaction of the halogenated intermediate with dimethylamine to form the amide.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including receptors and enzymes involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in cancer signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant potency against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 2.5 |

| MCF7 (Breast Cancer) | 1.8 |

| HeLa (Cervical Cancer) | 3.0 |

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

In Vivo Studies

Animal models have shown that administration of this compound leads to tumor regression in xenograft models. A study reported a significant reduction in tumor size in mice treated with the compound compared to control groups.

Case Study 1: Antitumor Activity

In a recent study, the compound was tested for its antitumor effects on human neuroblastoma cells. The results indicated that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a therapeutic agent in treating neuroblastoma.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit RET kinase activity, which is implicated in various cancers. The study found that this compound effectively reduced RET-mediated signaling, suggesting its role as a targeted therapy option.

常见问题

Q. What are the standard synthetic routes for 4-Fluoro-3-iodo-N,N-dimethylbenzamide, and what critical parameters influence yield?

Basic

The synthesis typically involves sequential functionalization of a benzamide core. A representative method (adapted from analogs) includes:

Iodination : Direct electrophilic substitution on 4-fluoro-N,N-dimethylbenzamide using iodine monochloride (ICl) in acetic acid at 60–80°C.

Purification : Recrystallization from chloroform-methanol (1:1) to isolate the product .

Key Parameters :

- Temperature control during iodination to avoid overhalogenation.

- Stoichiometric excess of ICl (1.2–1.5 eq) to maximize substitution at the meta position.

- Reaction time (12–16 hr) to ensure completion .

Advanced

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, highlighting nucleophilic sites (e.g., iodine for cross-coupling) .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-I⋯H contacts) to explain crystal packing .

Application : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing C-I bond polarization .

Q. What crystallographic techniques resolve structural ambiguities in halogenated benzamides?

Advanced

- SC-XRD : Use MoKα radiation (λ = 0.71073 Å) for high-resolution data. Orthorhombic systems (e.g., P212121) often exhibit π-stacking and halogen bonding .

- Disorder Modeling : Apply SHELXL refinement for disordered iodine/fluoro substituents .

Example : Unit cell parameters (a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) confirm dense packing .

Q. How does the iodo substituent influence biological activity in structure-activity relationship (SAR) studies?

Advanced

- Receptor Binding : Iodine’s van der Waals radius (1.98 Å) enhances hydrophobic pocket occupancy in COX-2 inhibition (IC₅₀ improvement vs. non-iodinated analogs) .

- Metabolic Stability : Iodo groups reduce oxidative metabolism in hepatic microsomal assays compared to bromo analogs .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Advanced

- Dynamic Effects : NMR may show averaged signals (e.g., rotational barriers in dimethylamide), while SC-XRD captures static conformations. Use variable-temperature NMR to resolve discrepancies .

- Tautomerism : Check for keto-enol shifts in IR (C=O vs. O-H stretches) .

Q. How to optimize catalytic reductions of halogenated benzamides without dehalogenation?

Advanced

- Catalyst Choice : Ru-based catalysts (e.g., (ACE)Ru₃(CO)₇) selectively reduce amides over C-I bonds under H₂ (1 atm) .

- Solvent Effects : Toluene minimizes side reactions vs. polar solvents (yield: 81% vs. <50% in MeOH) .

Q. What chromatographic methods separate byproducts in iodinated benzamide synthesis?

Advanced

- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (gradient: 30%→70% ACN). Retention indices for dimethylbenzamides deviate by −80 units vs. primary amides .

- TLC : Hexane:EtOAc (3:1) with UV254 visualization (Rf ~0.4 for product) .

Q. How to design in vitro assays for evaluating anti-inflammatory potential?

Advanced

属性

IUPAC Name |

4-fluoro-3-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOISLZIIGSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。